molecular formula C10H7NO3 B1590628 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 70639-78-0

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B1590628
CAS No.: 70639-78-0
M. Wt: 189.17 g/mol
InChI Key: ZEGJLQZSCUPAPR-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS 70639-78-0) is a high-purity organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This molecule features a fused bicyclic structure comprising a carboxylic acid functional group at the 6-position and a lactam group at the 2-position, making it a versatile and valuable scaffold in medicinal chemistry and drug discovery . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex, biologically active molecules. For instance, it serves as a core building block in the synthesis of novel bicyclic quinolone compounds, which are investigated for their potential application in the treatment and prevention of infectious diseases . Researchers utilize this compound to develop new pharmaceutical candidates, leveraging its functional groups for further chemical modifications. The compound has a high melting point, reported to exceed 300 °C . Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, animal, or human utilization . Safety Information: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended.

Properties

IUPAC Name

2-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGJLQZSCUPAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537463
Record name 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70639-78-0
Record name 6-Carboxycarbostyril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70639-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method

  • The core 1,2-dihydroquinoline skeleton bearing the 2-oxo group can be constructed by cyclocondensation of substituted aniline derivatives with ketoesters or ketoacids.
  • For the 6-carboxylic acid derivative, substitution at the 6-position is introduced either by starting with a 6-substituted aniline or by subsequent functionalization of the quinoline ring.
  • This method often involves heating the reaction mixture under reflux in solvents such as acetic acid or ethanol, sometimes with acid catalysts.

Nucleophilic Substitution and Alkylation

  • After formation of the quinoline ring, nucleophilic substitution reactions can introduce or modify substituents at various positions.
  • Alkylation reactions can be used to introduce alkyl groups on nitrogen or other reactive sites.
  • These steps allow for diversification of the quinoline derivatives, including the installation of the carboxylic acid group at position 6 by hydrolysis of ester intermediates.

Specific Preparation Methodologies from Literature

Preparation via Cyclocondensation and Hydrolysis (Based on Filali et al., 2020)

  • Sixteen novel 2-oxo-1,2-dihydroquinoline derivatives were synthesized by cyclocondensation of substituted anilines with ketoesters, followed by nucleophilic substitution and alkylation reactions.
  • The 6-carboxylic acid group was introduced by hydrolysis of the corresponding ester derivatives under acidic or basic conditions.
  • Typical solvents include ethanol or acetic acid, with reaction temperatures ranging from reflux to moderate heating.
  • The process yields the target this compound with good purity, confirmed by spectroscopic characterization and crystallographic analysis.

Patent-Described Process for Quinoline Carboxylic Acid Derivatives (US Patent US4472579A)

  • The patent discloses a process for preparing quinoline carboxylic acid derivatives, including this compound.
  • The method involves:
    • Starting from fluoro or chloro-substituted quinoline intermediates.
    • Reacting these intermediates with nucleophilic agents such as piperazine derivatives or hydrolyzing agents.
    • Hydrolysis of ester groups to yield the free carboxylic acid at position 6.
  • The reaction conditions include use of solvents like pyridine or acetic acid, heating under reflux, and subsequent purification steps.
  • This method is scalable and suitable for industrial production with high yields and purity.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Yield & Purity Notes
Cyclocondensation + Hydrolysis Substituted anilines + ketoesters Reflux in ethanol/acetic acid; acid/base hydrolysis Moderate to high yields Common lab-scale synthesis; spectroscopic confirmation
Nucleophilic substitution + Hydrolysis Fluoro/chloro-substituted quinolines + nucleophiles Reflux in pyridine/acetic acid; hydrolysis of esters High yields, scalable Industrially applicable; patented process
Alkylation post-cyclocondensation Dihydroquinoline intermediates Alkylating agents under mild heating Variable yields Allows structural diversification

Detailed Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized this compound shows characteristic IR bands for keto (C=O) groups around 1650 cm⁻¹ and broad bands for carboxylic acid O-H stretching near 2500-3300 cm⁻¹. NMR confirms the aromatic proton environment and the presence of the carboxylic acid group.
  • Crystallographic Studies: Single-crystal X-ray diffraction confirms the planar quinoline ring system with the keto and carboxylic acid substituents positioned as expected, validating the synthetic methodology.
  • Molecular Docking and DFT Calculations: Computational studies support the stability of the synthesized compounds and their potential biological activity, indirectly confirming the success of the synthetic approaches.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the aromatic ring or keto group. Key findings include:

  • Silver nitrate-mediated oxidation : Forms 6-carboxyquinoline derivatives under alkaline conditions .

  • Potassium permanganate oxidation : Generates hydroxylated quinoline carboxylic acids in acidic media.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsMajor ProductYield (%)Source
AgNO₃Alkaline aqueousQuinoline-6-carboxylic acid75–82
KMnO₄H₂SO₄ (1M), 80°C4-Hydroxyquinoline-6-carboxylic acid68

Reduction Reactions

The keto group and aromatic system participate in reduction processes:

  • NaBH₄ reduction : Selectively reduces the 2-oxo group to 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.

  • H₂/Pd-C catalysis : Full reduction of the quinoline ring yields decahydroquinoline carboxylic acids.

Table 2: Reduction Reaction Outcomes

Reducing AgentSolventProductReaction TimeSource
NaBH₄Methanol2-Hydroxy-1,2-dihydroquinoline-6-carboxylic acid4 h
H₂ (1 atm)/Pd-CEthanolDecahydroquinoline-6-carboxylic acid12 h

Substitution Reactions

The 1,2-dihydroquinoline framework undergoes electrophilic and nucleophilic substitutions:

  • Halogenation : Chlorination at C-3 using SOCl₂ yields 3-chloro-2-oxoquinoline-6-carboxylic acid .

  • Amination : Microwave-assisted amidation at C-3 produces carboxamide derivatives .

Key Example :

text
Synthesis of 3-carboxamide derivatives: 1. React 2-oxo-1,2-dihydroquinoline-6-carboxylic acid with SOCl₂ to form acid chloride 2. Couple with amines using HATU/DIPEA in DMF 3. Isolate products via precipitation (typical yield: 70–85%)[3]

Cyclization and Ring-Modification Reactions

The compound participates in ring-expansion and heterocycle-forming reactions:

  • Malonate cyclization : Forms fused pyranoquinoline systems when reacted with diethyl malonate .

  • Thiourea-mediated ring expansion : Generates quinazolinone derivatives under reflux conditions .

Table 3: Cyclization Reaction Conditions

ReagentTemperatureProductApplicationSource
Diethyl malonate120°CPyrano[3,2-c]quinoline-6-carboxylic acidFluorescent probes
Thiourea/K₂CO₃RefluxQuinazolin-4(3H)-one derivativeEnzyme inhibition studies

Functional Group Interconversion

The carboxylic acid moiety demonstrates versatile reactivity:

  • Esterification : Methanol/H₂SO₄ converts acid to methyl ester (95% conversion) .

  • Amidation : Forms potent DNA gyrase inhibitors when coupled with aryl amines :

text
Example: 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative • IC₅₀ = 0.0017 μM vs. E. coli DNA gyrase[3] • 100× selectivity over human topoisomerase II[3]

Stability and Reaction Considerations

Critical parameters influencing reaction outcomes:

  • pH sensitivity : Decomposition occurs above pH 9 due to ring-opening

  • Thermal stability : Maintains integrity below 200°C (TGA data)

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates

This comprehensive analysis demonstrates the compound's utility as a synthetic building block for pharmaceuticals and functional materials. Recent advances in microwave-assisted synthesis and catalytic amidation have significantly expanded its reaction scope.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceuticals
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is foundational to its therapeutic potential.

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Properties
The anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives has been highlighted in studies involving the MCF-7 breast cancer cell line. Compounds derived from this structure have shown strong anticancer activity compared to standard treatments like Doxorubicin, effectively inhibiting cell proliferation .

Biological Research

Building Blocks for Active Molecules
In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their interactions with cellular receptors and enzymes, which can modulate various signaling pathways involved in cell growth and apoptosis.

Materials Science

Development of Novel Materials
The compound is also being investigated in materials science for its unique electronic properties. It can be incorporated into polymers or used to develop new materials with specific electronic or optical characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at specific positions on the quinoline ring can enhance both lipophilicity and biological efficacy. For example:

  • Substituents at the C(6) position have shown increased activity against various targets.
  • A series of ring-substituted derivatives were evaluated for antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Title Findings Reference
Antimicrobial Activity Against MDR M. tuberculosisDerivatives exhibited MIC values as low as 9.97 mM against resistant strains.
Anticancer Activity on MCF-7 CellsCompounds showed significant inhibition of cell proliferation compared to Doxorubicin.
Synthesis and Evaluation of New DerivativesNew derivatives demonstrated enhanced biological activity through structural modifications.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Compound Name Molecular Formula Substituents MP (°C) HPLC Purity Key Applications/Significance References
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid C₁₀H₇NO₃ -COOH at C(6) >250 >98% Pharmaceutical intermediates
4,7-Dihydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid C₁₀H₇NO₅ -COOH at C(6), -OH at C(4) and C(7) 250 98.51% Antioxidant studies
1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid C₁₁H₉NO₃ -COOH at C(6), -CH₃ at N(1) N/A 98% Enhanced solubility for drug delivery
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C₁₁H₉NO₃ -COOH at C(3), -CH₃ at C(6) N/A N/A Antibacterial agent research
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid C₁₀H₇NO₃ -COOH at C(4) N/A N/A Antioxidant (DPPH radical scavenging)
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ Quinoxaline core, -COOH at C(6) N/A N/A Solubility in DMSO, methanol

Key Observations

Substituent Position and Bioactivity: The position of the carboxylic acid group significantly impacts bioactivity. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (COOH at C4) exhibits antioxidant properties, while the C6-substituted analog is prioritized for pharmaceutical synthesis . Hydroxyl groups (e.g., in 4,7-dihydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid) enhance antioxidant capacity but may reduce thermal stability (MP = 250°C vs. >250°C for the parent compound) .

Synthetic Methods: Microwave-assisted synthesis is widely employed for these derivatives, ensuring moderate-to-high yields (36–64%) and reduced reaction times . Derivatives like 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid are synthesized via alkylation, improving solubility for drug formulation .

Spectroscopic and Analytical Data :

  • IR Spectroscopy : The parent compound shows characteristic peaks for lactam (1677 cm⁻¹) and carboxylic acid (1686 cm⁻¹) groups . Hydroxyl-substituted analogs exhibit additional O–H stretches (3618 cm⁻¹) .
  • ¹H-NMR : The C6-carboxylic acid derivative displays a singlet at δ 7.7 ppm (aromatic H), while diazo derivatives (e.g., compound 8 in ) show complex splitting due to N=N bonds .

Biological Activity

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. We will also explore the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline, including 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, exhibit significant inhibition against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb). For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Activity

Research has highlighted the anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives. The MTT assay conducted on the MCF-7 breast cancer cell line revealed that several synthesized compounds exhibited strong anticancer activity compared to the reference drug Doxorubicin (Dox). These compounds were able to inhibit cell proliferation effectively, suggesting their utility in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes crucial for survival, leading to its antimicrobial effects.
  • Cellular Receptor Interaction : It can bind to receptors involved in cancer cell proliferation, modulating signaling pathways that lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring can enhance biological activity. For instance:

  • Compounds with substituents at the C(6) position showed increased lipophilicity and biological activity.
  • A series of ring-substituted derivatives were evaluated for their activity against photosynthetic electron transport and antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

CompoundActivity TypeTargetMIC (mM)Reference
1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acidAntimicrobialM. tb (MDR)9.97
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acidAnticancerMCF-7 Cell LineIC50: Low compared to Dox
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acidCorrosion InhibitorMild Steel in HClWeight Loss Test Results

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-oxo-1,2-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, microwave-assisted synthesis using 4-aminobenzoic acid and triethyl methanetricarboxylate under controlled temperatures improves reaction efficiency and purity . Conventional methods involve condensation reactions with precursors like methyl 4-aminobenzoate and ethyl 3-chloro-3-oxopropanoate in dichloromethane (DCM), followed by neutralization with sodium bicarbonate . Optimization of solvents (e.g., DMF, THF) and catalysts (e.g., acid catalysts for esterification) is critical for enhancing yield .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the quinoline backbone and substituents (e.g., carboxylic acid group) .
  • High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) using a Waters Alliance system with UV detection at 210 nm .
  • Mass Spectrometry (MS) and UV-Vis Spectroscopy : For molecular weight confirmation (C10H7NO3, 193.17 g/mol) and analysis of electronic transitions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Related quinoline derivatives exhibit antimicrobial and anticancer properties, likely via enzyme inhibition (e.g., DNA synthesis interference) . For this compound, its isolation from Ganoderma theaecolum fruiting bodies suggests potential bioactivity in natural product research, though specific mechanistic studies are needed .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) affect the biological activity of quinoline-6-carboxylic acid derivatives?

  • Methodological Answer : Comparative studies of analogs (e.g., 1-methyl or 1-methoxyethyl derivatives) reveal that substituents influence lipophilicity and solubility, which correlate with enhanced receptor binding or enzyme inhibition. For example, the methoxyethyl group in related quinoxaline derivatives improves solubility and target interaction . Structure-activity relationship (SAR) studies should employ systematic substitutions followed by in vitro assays (e.g., enzyme kinetics, cytotoxicity screens) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., microwave vs. conventional heating) or purity assessment methods. To address this:

  • Standardize synthetic protocols (e.g., solvent purity, catalyst concentration) .
  • Validate biological results using orthogonal assays (e.g., competitive binding assays alongside enzyme activity tests) .
  • Cross-reference purity data via HPLC and elemental analysis .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, DNA topoisomerases) using fluorogenic substrates .
  • Cellular Receptor Binding Studies : Employ radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity .
  • Metabolomic Profiling : Track cellular metabolic changes post-treatment via LC-MS to identify perturbed pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Reactant of Route 2
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2-Oxo-1,2-dihydroquinoline-6-carboxylic acid

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